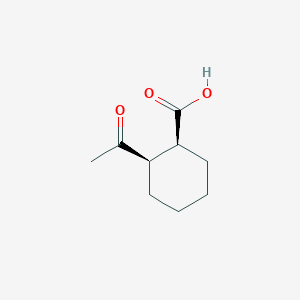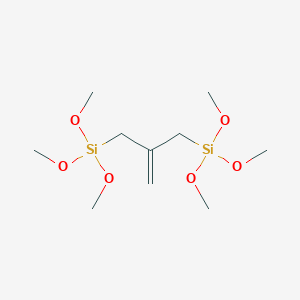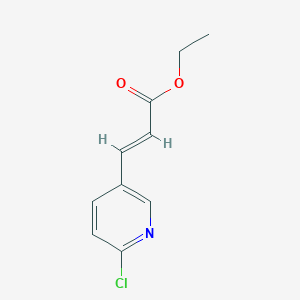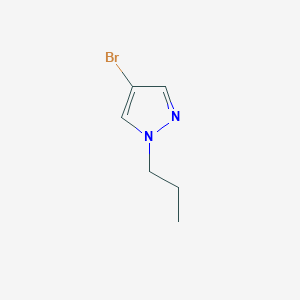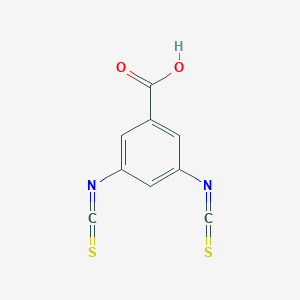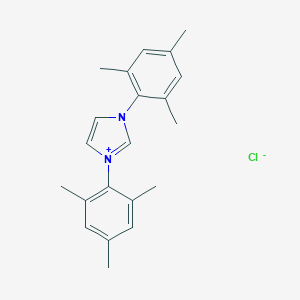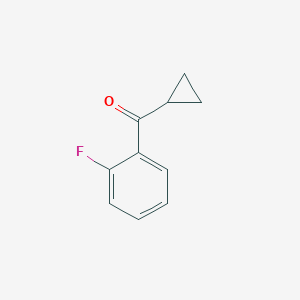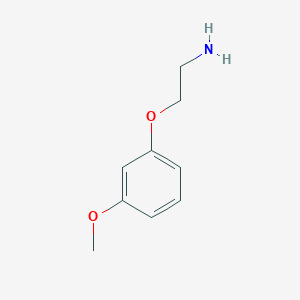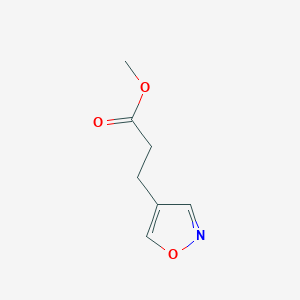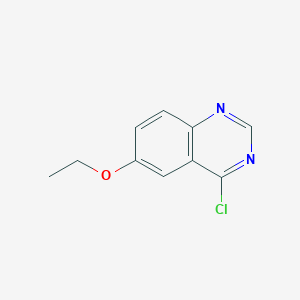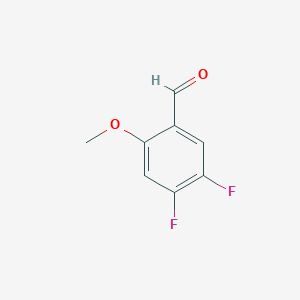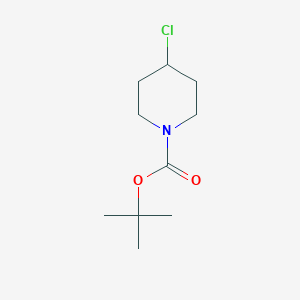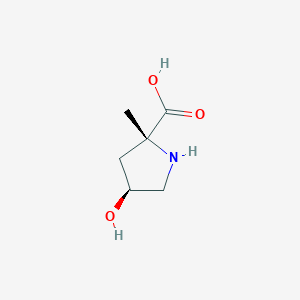
N-(2-(Diethylamino)ethyl)-N-(2,6-dimethylphenyl)-5-methyl-3-isoxazolecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(Diethylamino)ethyl)-N-(2,6-dimethylphenyl)-5-methyl-3-isoxazolecarboxamide (also known as A-84543) is a chemical compound that has been extensively studied for its potential therapeutic applications. A-84543 belongs to the class of compounds known as isoxazolecarboxamides, which have been found to have a wide range of biological activities.
Wirkmechanismus
The mechanism of action of A-84543 is not fully understood, but it is believed to act as a selective agonist of the sigma-1 receptor. The sigma-1 receptor is a protein that is involved in a variety of cellular processes, including neurotransmitter release, ion channel regulation, and cell survival. Activation of the sigma-1 receptor has been found to have a variety of effects, including analgesia, anti-inflammatory effects, and modulation of drug addiction.
Biochemische Und Physiologische Effekte
A-84543 has been found to have a variety of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models, as well as reduce drug-seeking behavior. A-84543 has also been found to have neuroprotective effects, as it has been shown to reduce cell death in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
A-84543 has several advantages for lab experiments. It is a highly specific agonist of the sigma-1 receptor, which allows for precise targeting of this receptor. Additionally, A-84543 has been extensively studied, and its synthesis method has been optimized to produce high yields and purity. However, there are also some limitations to using A-84543 in lab experiments. It has a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on A-84543. One area of interest is the potential use of A-84543 as a treatment for neuropathic pain. Additionally, further research is needed to fully understand the mechanism of action of A-84543 and its effects on cellular processes. Finally, there is potential for the development of new compounds based on the structure of A-84543 that could have improved pharmacological properties.
Synthesemethoden
The synthesis of A-84543 involves a multi-step process that begins with the reaction of 2,6-dimethylphenylamine and 2-chloroethyl diethylamine to form the intermediate compound, N-(2-(diethylamino)ethyl)-2,6-dimethylphenylamine. This intermediate is then reacted with isoxazole-5-carboxylic acid to form the final product, A-84543. The synthesis of A-84543 has been optimized to produce high yields and purity.
Wissenschaftliche Forschungsanwendungen
A-84543 has been extensively studied for its potential therapeutic applications. It has been found to have analgesic, anti-inflammatory, and anti-nociceptive effects in animal models. A-84543 has also been shown to have potential as a treatment for drug addiction, as it has been found to reduce drug-seeking behavior in animal models. Additionally, A-84543 has been investigated for its potential use in the treatment of neuropathic pain.
Eigenschaften
CAS-Nummer |
145440-99-9 |
|---|---|
Produktname |
N-(2-(Diethylamino)ethyl)-N-(2,6-dimethylphenyl)-5-methyl-3-isoxazolecarboxamide |
Molekularformel |
C19H29N3O2 |
Molekulargewicht |
329.4 g/mol |
IUPAC-Name |
N-[2-(diethylamino)ethyl]-N-(2,6-dimethylphenyl)-5-methyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C19H27N3O2/c1-6-21(7-2)11-12-22(18-14(3)9-8-10-15(18)4)19(23)17-13-16(5)24-20-17/h8-10,13H,6-7,11-12H2,1-5H3 |
InChI-Schlüssel |
LOQWMANLSOLNMO-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCN(C1=C(C=CC=C1C)C)C(=O)C2=NOC(=C2)C |
Kanonische SMILES |
CCN(CC)CCN(C1=C(C=CC=C1C)C)C(=O)C2=NOC(=C2)C |
Synonyme |
N-(2-diethylaminoethyl)-N-(2,6-dimethylphenyl)-5-methyl-oxazole-3-carb oxamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



